tert-Butyl 4-isobutyrylpiperazine-1-carboxylate

Vue d'ensemble

Description

Tert-Butyl 4-isobutyrylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O3 and its molecular weight is 256.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

tert-Butyl 4-isobutyrylpiperazine-1-carboxylate (TB-IBP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and as a modulator of DNA repair mechanisms. This article explores the biological activity of TB-IBP, focusing on its mechanisms, efficacy in various studies, and potential applications.

Chemical Structure and Properties

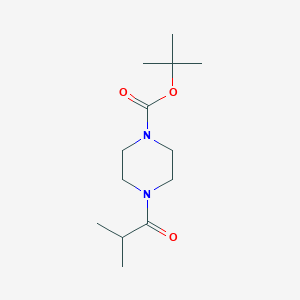

TB-IBP has the following chemical structure:

- Chemical Formula : C12H20N2O3

- Molecular Weight : 240.30 g/mol

The compound features a tert-butyl group and an isobutyryl moiety attached to a piperazine ring, which contributes to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

TB-IBP functions primarily as a PARP inhibitor , which plays a significant role in DNA repair processes. PARP (Poly(ADP-ribose) polymerase) inhibitors are known to enhance the cytotoxic effects of chemotherapy and radiation by preventing cancer cells from repairing their DNA, leading to increased apoptosis in tumor cells.

Key Mechanisms:

- Inhibition of DNA Repair : TB-IBP inhibits PARP-1, thereby blocking the repair of single-strand breaks in DNA. This action is particularly effective in BRCA1-deficient cancer cells, where the reliance on PARP for repair is heightened.

- Synergistic Effects with Chemotherapeutics : Studies have demonstrated that TB-IBP enhances the efficacy of chemotherapeutic agents like temozolomide and cisplatin by potentiating their cytotoxicity in cancer cell lines.

Case Studies and Experimental Data

-

In Vitro Studies :

- In studies involving MX-1 tumor xenografts, TB-IBP was shown to significantly reduce tumor volume when administered alongside standard chemotherapy agents. At doses as low as 0.1 mg/kg, it exhibited stronger anti-tumor activity compared to higher doses of traditional PARP inhibitors .

- The compound demonstrated enhanced cytotoxicity in BRCA-deficient cell lines, indicating its potential as a targeted therapy for specific cancer types .

-

Metabolic Stability :

- Research indicates that TB-IBP undergoes metabolic transformations primarily through cytochrome P450 enzymes, which can affect its pharmacokinetics and overall efficacy . The replacement of certain groups within the molecular structure has been explored to enhance metabolic stability without compromising biological activity.

Efficacy and Applications

The biological activity of TB-IBP positions it as a promising candidate for further development in oncology:

- Cancer Treatment : Its ability to inhibit DNA repair mechanisms makes it suitable for use in combination therapies aimed at enhancing the effectiveness of existing chemotherapeutic regimes.

- Potential for Broader Applications : Beyond oncology, the compound's properties may extend to other therapeutic areas where modulation of cellular repair mechanisms is beneficial.

Comparative Analysis

To better understand the efficacy of TB-IBP relative to other compounds, a comparative analysis was conducted based on available literature:

| Compound | Mechanism | Efficacy (in vitro) | Notes |

|---|---|---|---|

| This compound | PARP Inhibition | High | Strong synergy with chemotherapeutics |

| AZD-2281 (PARP Inhibitor) | PARP Inhibition | Moderate | Requires higher doses for similar effects |

| Olaparib | PARP Inhibition | High | Established clinical use |

Propriétés

IUPAC Name |

tert-butyl 4-(2-methylpropanoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-10(2)11(16)14-6-8-15(9-7-14)12(17)18-13(3,4)5/h10H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEBHLTYUBFHEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301164315 | |

| Record name | 1,1-Dimethylethyl 4-(2-methyl-1-oxopropyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414910-16-0 | |

| Record name | 1,1-Dimethylethyl 4-(2-methyl-1-oxopropyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=414910-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-(2-methyl-1-oxopropyl)-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301164315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.